molecular formula C22H22N2O3S B2536111 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 941911-76-8

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No.: B2536111
CAS No.: 941911-76-8
M. Wt: 394.49
InChI Key: IFWHAMWAGSJDFR-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a naphthalene sulfonamide group. It has been studied for its potential biological activities and its role as a ligand in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. This interaction can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
  • N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-benzenesulfonamide

Uniqueness

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is unique due to its naphthalene sulfonamide group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets and improved stability under physiological conditions .

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-2-13-24-21-11-9-19(14-18(21)8-12-22(24)25)23-28(26,27)20-10-7-16-5-3-4-6-17(16)15-20/h3-7,9-11,14-15,23H,2,8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWHAMWAGSJDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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